molecular formula C21H17FN6O3 B2527918 N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 852450-67-0

N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2527918
CAS No.: 852450-67-0
M. Wt: 420.404
InChI Key: ONTUQODCBOETGI-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a useful research compound. Its molecular formula is C21H17FN6O3 and its molecular weight is 420.404. The purity is usually 95%.
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Scientific Research Applications

Radiosynthesis for PET Imaging

One application involves the radiosynthesis of derivatives like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET, indicating its use in neuroinflammation and neurodegenerative disease research. The study by Dollé et al. (2008) described the synthesis process and identified this compound as part of a series showing selective ligand properties for the translocator protein, facilitating in vivo imaging applications (Dollé, F., Hinnen, F., Damont, A., et al., 2008).

Neuroinflammation Imaging

Damont et al. (2015) synthesized a series of novel pyrazolo[1,5-a]pyrimidines with subnanomolar affinity for the translocator protein 18 kDa (TSPO), demonstrating their potential as in vivo PET radiotracers for neuroinflammation imaging. This research underscores the compound's application in early detection of neuroinflammatory processes, a crucial aspect of neurological disorder management (Damont, A., Médran-Navarrete, V., Cacheux, F., et al., 2015).

Antimicrobial and Anti-inflammatory Activities

Research by Sunder and Maleraju (2013) on similar structures to the mentioned compound revealed significant anti-inflammatory activity, suggesting potential applications in developing new anti-inflammatory drugs. This study highlights the broader utility of pyrazolo[3,4-d]pyrimidin derivatives in therapeutic development (Sunder, K., Maleraju, J., 2013).

Antitumor Activity

Al-Sanea et al. (2020) explored derivatives of 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide for their in vitro cytotoxic activity against cancer cell lines, identifying compounds with appreciable growth inhibition. This research indicates the compound's potential scaffolding role in anticancer agent design (Al-Sanea, M. M., Parambi, D. G., Shaker, M., et al., 2020).

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN6O3/c1-13(29)25-15-3-2-4-16(9-15)26-19(30)11-27-12-23-20-18(21(27)31)10-24-28(20)17-7-5-14(22)6-8-17/h2-10,12H,11H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTUQODCBOETGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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